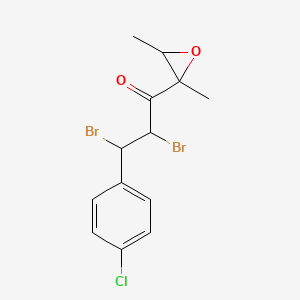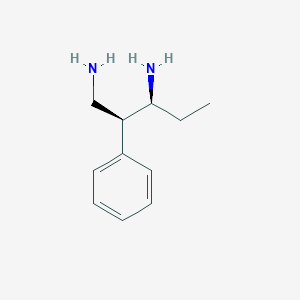![molecular formula C24H26F2N2O2 B12623276 4,4'-[Decane-1,10-diylbis(oxy)]bis(2-fluorobenzonitrile) CAS No. 917981-03-4](/img/structure/B12623276.png)
4,4'-[Decane-1,10-diylbis(oxy)]bis(2-fluorobenzonitrile)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4,4’-[Decane-1,10-diylbis(oxy)]bis(2-fluorobenzonitrile) is a complex organic compound characterized by its unique structure, which includes a decane backbone linked by ether bonds to two fluorobenzonitrile groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4,4’-[Decane-1,10-diylbis(oxy)]bis(2-fluorobenzonitrile) typically involves the reaction of decane-1,10-diol with 2-fluorobenzonitrile in the presence of a suitable catalyst. The reaction is carried out under reflux conditions in an organic solvent such as ethanol. The mixture is heated for several hours to ensure complete reaction, followed by cooling and purification to obtain the desired product .
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to enhance efficiency and yield. The use of high-purity starting materials and optimized reaction conditions ensures the consistent quality of the final product. Advanced purification techniques such as recrystallization and chromatography are employed to achieve the desired purity levels .
Analyse Des Réactions Chimiques
Types of Reactions
4,4’-[Decane-1,10-diylbis(oxy)]bis(2-fluorobenzonitrile) can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding carboxylic acids.
Reduction: Reduction reactions can convert the nitrile groups to amines using reducing agents like lithium aluminum hydride.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic medium.
Reduction: Lithium aluminum hydride (LiAlH₄) in dry ether.
Major Products
Oxidation: Formation of 4,4’-[Decane-1,10-diylbis(oxy)]bis(2-fluorobenzoic acid).
Reduction: Formation of 4,4’-[Decane-1,10-diylbis(oxy)]bis(2-fluorobenzylamine).
Substitution: Formation of nitro or halogenated derivatives of the original compound.
Applications De Recherche Scientifique
4,4’-[Decane-1,10-diylbis(oxy)]bis(2-fluorobenzonitrile) has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules and polymers.
Biology: Investigated for its potential as a ligand in biochemical assays and as a probe in molecular biology studies.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials, such as high-performance polymers and coatings.
Mécanisme D'action
The mechanism of action of 4,4’-[Decane-1,10-diylbis(oxy)]bis(2-fluorobenzonitrile) involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The nitrile groups may participate in hydrogen bonding or other interactions with biological macromolecules, influencing cellular pathways and physiological responses .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 4,4’-[Decane-1,10-diylbis(oxy)]bis(3-methoxybenzonitrile)
- 4,4’-[Ethane-1,2-diylbis(oxy)]dianiline
- 4,4’-[Decane-1,10-diylbis(oxy)]dibenzonitrile
Uniqueness
4,4’-[Decane-1,10-diylbis(oxy)]bis(2-fluorobenzonitrile) is unique due to the presence of fluorine atoms, which can significantly alter its chemical and physical properties compared to non-fluorinated analogs. The fluorine atoms can enhance the compound’s stability, lipophilicity, and bioavailability, making it a valuable candidate for various applications .
Propriétés
Numéro CAS |
917981-03-4 |
|---|---|
Formule moléculaire |
C24H26F2N2O2 |
Poids moléculaire |
412.5 g/mol |
Nom IUPAC |
4-[10-(4-cyano-3-fluorophenoxy)decoxy]-2-fluorobenzonitrile |
InChI |
InChI=1S/C24H26F2N2O2/c25-23-15-21(11-9-19(23)17-27)29-13-7-5-3-1-2-4-6-8-14-30-22-12-10-20(18-28)24(26)16-22/h9-12,15-16H,1-8,13-14H2 |
Clé InChI |
ZTNWWKPVPZHSRY-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=C(C=C1OCCCCCCCCCCOC2=CC(=C(C=C2)C#N)F)F)C#N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[(2-Hydroxyethyl)(methyl)carbamoyl]cyclohexane-1-carboxylic acid](/img/structure/B12623197.png)
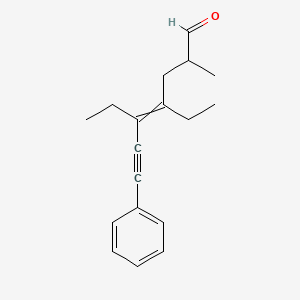
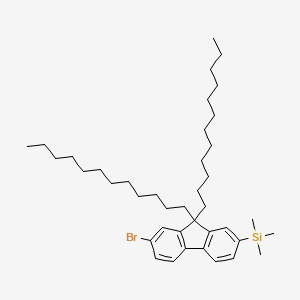
![2-Methyl-5-[(3-methylphenyl)methoxy]benzoic acid](/img/structure/B12623216.png)

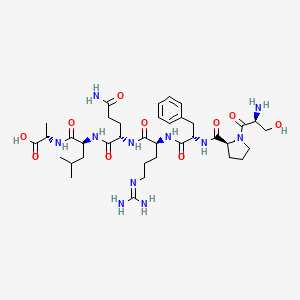
![1-tert-Butyl-3-[(hexan-2-yl)oxy]benzene](/img/structure/B12623238.png)
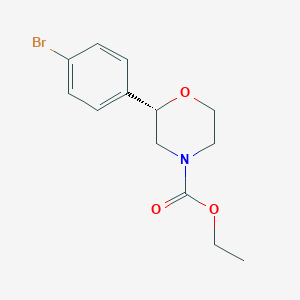
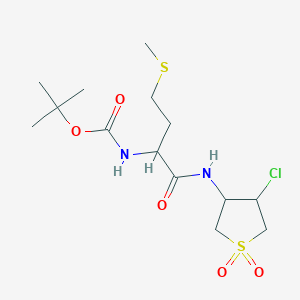
![Bis[3-(4'-methyl[1,1'-biphenyl]-4-yl)propyl]diselane](/img/structure/B12623251.png)
![(2,5-dioxopyrrolidin-1-yl) 1-[(2S)-3-methyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]butanoyl]piperidine-4-carboxylate](/img/structure/B12623268.png)
![1-(4-acetamidophenyl)sulfonyl-N-[(2S)-1-(benzylamino)-1-oxopropan-2-yl]piperidine-4-carboxamide](/img/structure/B12623277.png)
